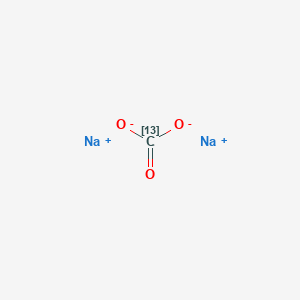
Sodium carbonate-13C
描述
Sodium carbonate-13C is a carbon-13 labeled version of sodium carbonate, a widely used inorganic compound. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, making this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other scientific research applications. Sodium carbonate itself is known for its alkaline properties and is commonly used in various industrial processes.
作用机制
Target of Action
Sodium carbonate-13C, also known as 13C labeled sodium carbonate, is primarily used in scientific research It’s used as a probe in nuclear magnetic resonance spectroscopy studies .
Mode of Action
This compound doesn’t interact with biological targets in the way drugs do. Instead, it’s used as a tracer in scientific experiments . When introduced into a system, it can be tracked and quantified, allowing researchers to study various processes. For example, it’s used to study lactate metabolism using hyperpolarized 13C pH imaging and multiparametric MRI .
Biochemical Pathways
As a tracer, this compound can be used to study various biochemical pathways. For instance, it has been used in stable isotope resolved metabolomics (SIRM) studies to observe the dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
In research settings, its distribution and metabolism can be tracked using techniques like nuclear magnetic resonance spectroscopy .
Result of Action
The primary result of this compound’s action is the generation of data that can be used to study various biological and chemical processes. For example, it can help researchers understand how certain metabolites are processed in the body .
Action Environment
The action of this compound can be influenced by various environmental factors, including the pH of the solution it’s in and the temperature. These factors are typically controlled in a laboratory setting to ensure accurate and reliable results .
生化分析
Biochemical Properties
Sodium carbonate-13C plays a crucial role in biochemical reactions, particularly in the context of carbon cycling and metabolic flux analysis. It interacts with several enzymes and proteins, including carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. This interaction is essential for maintaining acid-base balance in biological systems. Additionally, this compound is involved in the formation of bicarbonate ions, which are critical for buffering systems in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the production of key metabolites such as citrate and malate. Furthermore, this compound can alter the expression of genes related to metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for carbonic anhydrase, facilitating the conversion of carbon dioxide to bicarbonate. This reaction is vital for maintaining pH homeostasis in cells. Additionally, this compound can influence enzyme activity by altering the availability of bicarbonate ions, which serve as cofactors for various enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under standard storage conditions, but its effectiveness can diminish over prolonged periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance metabolic activity and improve the efficiency of carbon utilization. At high doses, this compound can exhibit toxic effects, including disruptions in acid-base balance and metabolic acidosis. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the urea cycle. It interacts with enzymes such as carbonic anhydrase and carbamoyl phosphate synthetase, influencing the production of key metabolites. The incorporation of carbon-13 allows for precise tracking of metabolic flux, providing insights into the dynamic changes in metabolite levels and pathway activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via bicarbonate transporters and distributed to different cellular compartments. The interaction with transport proteins ensures its proper localization and accumulation, which is essential for its biochemical functions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Sodium carbonate-13C can be synthesized by reacting carbon-13 labeled carbon dioxide with sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope:
CO213+2NaOH→Na2CO313+H2O
Industrial Production Methods: The industrial production of this compound follows similar principles to the Solvay process used for regular sodium carbonate. the key difference lies in the use of carbon-13 labeled carbon dioxide. The Solvay process involves the reaction of sodium chloride, ammonia, and carbon dioxide to produce sodium carbonate. For this compound, carbon-13 labeled carbon dioxide is used:
2NaCl+NH3+CO213+H2O→NaHCO313+NH4Cl
2NaHCO313→Na2CO313+H2O+CO2
化学反应分析
Types of Reactions: Sodium carbonate-13C undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with acids to produce carbon dioxide, water, and a corresponding salt.
Precipitation Reactions: Forms insoluble carbonates with certain metal ions.
Thermal Decomposition: Decomposes at high temperatures to produce sodium oxide and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Metal Ions: Calcium ions, magnesium ions.
Conditions: Aqueous solutions, elevated temperatures for decomposition.
Major Products:
Carbon Dioxide: Produced in acid-base reactions.
Sodium Salts: Formed in reactions with acids.
Insoluble Carbonates: Formed in precipitation reactions.
科学研究应用
Sodium carbonate-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound and for studying carbon-containing compounds.
Metabolic Studies: Traces metabolic pathways in biological systems.
Environmental Science: Studies carbon cycling and carbon sequestration processes.
Industrial Applications: Used in the synthesis of labeled compounds for various industrial processes.
属性
IUPAC Name |
disodium;oxo(113C)methanediolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-GOCMCNPZSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.981 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93673-48-4 | |
| Record name | 93673-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


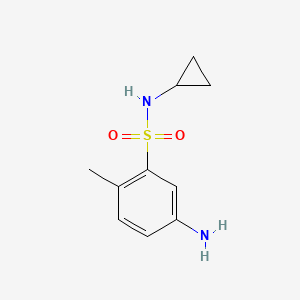
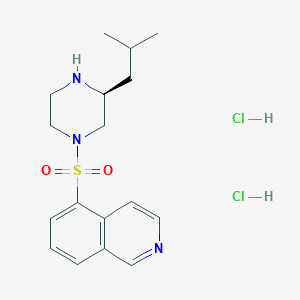
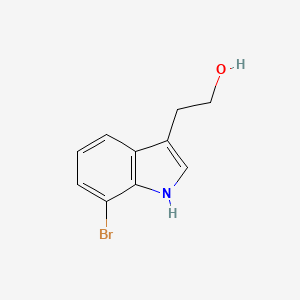
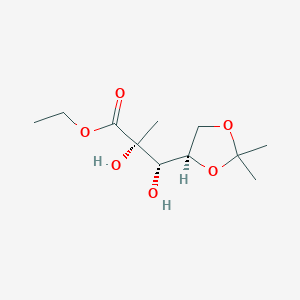
![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)

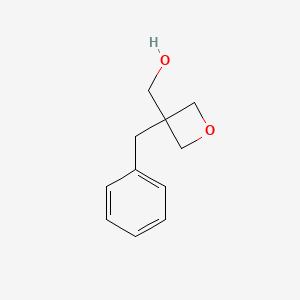
![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3169281.png)
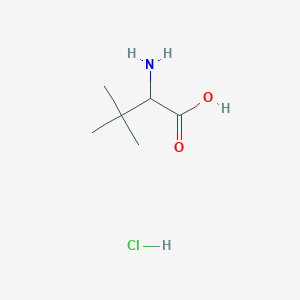


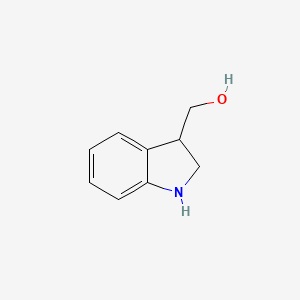
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)
